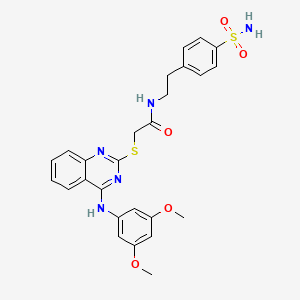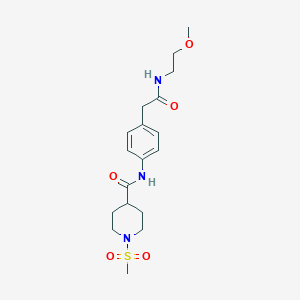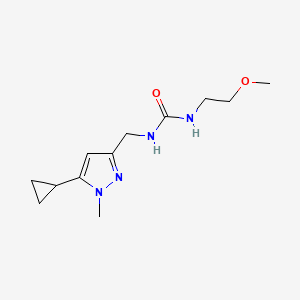
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
- A study by Yokoyama, Hatanaka, and Sakamoto (1985) on the rearrangement of acrylamides reveals that compounds like (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-3-yl)acrylamide can undergo complex chemical transformations. These transformations are crucial in synthetic chemistry for creating novel compounds with diverse applications (Yokoyama, Hatanaka, & Sakamoto, 1985).
Interactions with Biological Molecules
- Research by Meng et al. (2012) highlights the interaction of acrylamide derivatives with biological molecules like bovine serum albumin. This interaction is significant in understanding the binding behavior of these compounds in biological systems (Meng et al., 2012).
Environmental and Material Science
- Abu-Rayyan et al. (2022) conducted a study on acrylamide derivatives for corrosion inhibition, indicating potential applications in materials science and environmental protection (Abu-Rayyan et al., 2022).
Optoelectronics and Nonlinear Optics
- Anandan et al. (2018) explored thiophene dyes, which include acrylamide derivatives, for nonlinear optical limiting. This has implications for the development of photonic and optoelectronic devices (Anandan et al., 2018).
Pharmacology and Drug Design
- Mori et al. (2008) described the use of acrylamide derivatives in the controlled synthesis of water-soluble and thermoresponsive polymers. These polymers have potential applications in drug delivery systems (Mori et al., 2008).
Dental Applications
- Catel et al. (2008) synthesized novel acrylamide monomers for use in dental adhesives, showcasing the compound's relevance in medical and dental material science (Catel et al., 2008).
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOPINMEEZIMHI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

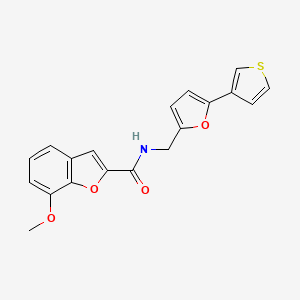
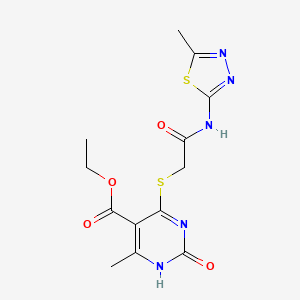


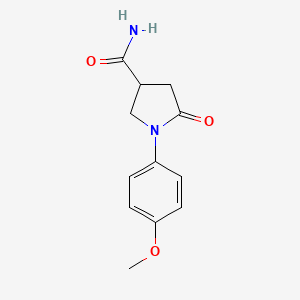
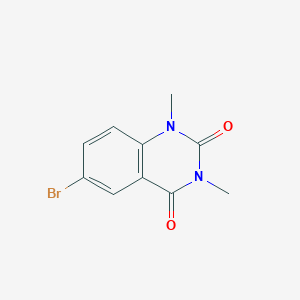
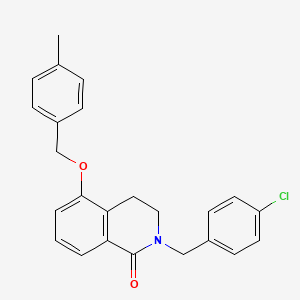
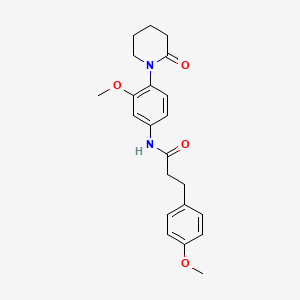
![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)

